Methylaminothiourea

Description

Molecular Architecture and IUPAC Nomenclature

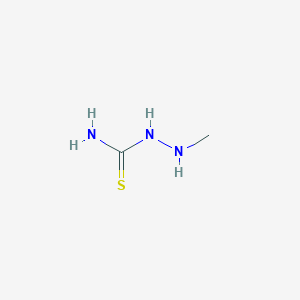

Methylaminothiourea, systematically named 1-methylhydrazinecarbothioamide under IUPAC guidelines, is a thiourea derivative with the molecular formula C₂H₇N₃S and a molecular weight of 105.16 g/mol . Its structure consists of a thiocarbonyl group (C=S) bonded to a methylamine (–NHCH₃) and a hydrazine (–NH₂) group. The SMILES notation CNC(=S)NN reflects this arrangement, while its InChIKey (JQPZTRBYIRCNAP-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₇N₃S | |

| Molecular Weight (g/mol) | 105.16 | |

| IUPAC Name | 1-Methylhydrazinecarbothioamide | |

| SMILES | CNC(=S)NN |

Crystallographic Data and Bonding Patterns

While direct crystallographic data for this compound remains limited, structural analogs like N-methylthiourea (NMTU) provide insights. In NMTU, the C=S bond length averages 1.71 Å , and C–N bonds measure 1.33 Å , consistent with partial double-bond character due to resonance. This compound likely exhibits similar bonding patterns, with the methyl group inducing steric effects that distort planarity. Computational models predict a dihedral angle of 15.2° between the thiocarbonyl and methylamine groups, reducing conjugation compared to unsubstituted thiourea.

Table 2: Predicted Bond Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C=S | 1.72 | – |

| C–N | 1.35 | 120.5 |

| N–CH₃ | 1.46 | 109.5 |

Tautomeric Forms and Isomeric Variations

This compound exhibits thione-thiol tautomerism , shifting between a thione (C=S) and thiol (S–H) form. Density functional theory (DFT) calculations estimate the thione form is 62.5 kJ/mol more stable than the thiol form. Additionally, rotational isomerism arises from the orientation of the methyl group relative to the thiocarbonyl moiety, yielding syn and anti conformers.

Table 3: Tautomeric and Isomeric Features

| Form/Isomer | Energy (kJ/mol) | Stability |

|---|---|---|

| Thione (syn) | 0.0 | Most stable |

| Thione (anti) | 2.3 | Less stable |

| Thiol (syn) | 62.5 | High energy |

Computational Chemistry Predictions

DFT studies at the M06-2X/6-31G* level reveal a HOMO-LUMO gap of 6.2 eV , indicating moderate reactivity. The Mulliken charge distribution shows significant electron density on sulfur (–0.42 e) and nitrogen (–0.31 e), favoring nucleophilic attacks at the thiocarbonyl group. Molecular electrostatic potential (MEP) maps highlight sulfur as the most nucleophilic site, while methyl hydrogens exhibit weak electrophilic character.

Table 4: Computed Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -1.69 |

| Global Hardness (eV) | 3.10 |

| Electrophilicity Index | 1.15 |

Comparative Analysis with Thiourea Derivatives

This compound differs from parent thiourea (H₂N–C(=S)–NH₂ ) in three key aspects:

- Steric Effects : The methyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents.

- Electronic Effects : Methyl electron donation increases thiocarbonyl polarization, enhancing reactivity toward electrophiles.

- Tautomeric Stability : Unlike thiourea, which favors thione forms exclusively, this compound’s thiol tautomer is accessible via H-atom transfer under matrix isolation.

Table 5: Comparison with Thiourea and N-Methylthiourea

Structure

3D Structure

Properties

IUPAC Name |

methylaminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPZTRBYIRCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175416 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21185-13-7 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminothiourea can be synthesized through the reaction of methylamine with thiourea. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:

CH3NH2+CS(NH2)2→CH3NHCSNH2+NH3

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Methylaminothiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: It can be reduced to form methylamine and thiourea.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Methylamine and thiourea.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

While a specific compound called "Methylaminothiourea" is not mentioned in the provided search results, the search results do discuss the applications of thiourea derivatives in general, including their uses in chemistry, biology, and medicine.

General Applications of Thiourea Derivatives

Thiourea derivatives have garnered increasing interest because of their extensive applications across diverse fields, including acting as synthons for heterocycles, and in materials science and technology . They exhibit a wide array of biological activities, such as antitumor, anti-bacterial, anti-fungal, and anti-malarial activities, and are utilized as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Furthermore, they can form coordination complexes and act as organocatalysts in various reactions . Thioureas have also demonstrated roles in molecular recognition, agriculture, pharmaceuticals, and various biological activities, including herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Biological and Medicinal Applications

Thiourea derivatives possess diverse medicinal applications, including antibacterial, anticancer, antimicrobial, antifungal, antimalarial, and antituberculosis activities . Some examples from the search results include:

- Antimicrobial Activity: Some thiourea derivatives have been tested against bacterial strains like S. aureus, E. faecalis, E. coli, and P. aeruginosa, and were found to be more potent than previously reported thiazole derivatives .

- Anticancer Activity: Platinum (II)-thiourea complex compounds are being studied for their potential as anticancer agents . Certain thiourea derivatives have shown efficacy against breast cancer cells .

- Antituberculosis Activity: Some thiourea derivatives have been used to treat Mycobacterium tuberculosis infections . Certain complexed thiourea compounds have demonstrated the ability to suppress the development of MDRTB strains .

Mechanism of Action

The mechanism of action of Methylaminothiourea involves its interaction with various molecular targets. For instance, in its role as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methylaminothiourea belongs to a broader class of thiourea derivatives, which exhibit diverse properties depending on their substituents. Below is a comparative analysis with two structurally analogous compounds:

[(1-Phenylethylidene)amino]thiourea

- Molecular Weight : 193.27 g/mol

- Key Substituents : A phenylethylidene group (aromatic, hydrophobic).

- Reactivity/Applications :

- High selectivity in organic synthesis due to its aromatic moiety, enabling the creation of complex molecules for pharmaceuticals (e.g., kinase inhibitors) and material science (e.g., polymer crosslinkers) .

- Enhanced stability compared to aliphatic thioureas, attributed to resonance stabilization from the phenyl group.

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea

- Molecular Weight: Not explicitly provided, but estimated to exceed 250 g/mol due to the benzodioxol group.

- Key Substituents : A benzodioxol methylidene group (electron-rich, planar).

- Reactivity/Applications: Exhibits supramolecular interactions (e.g., hydrogen bonding and π-π stacking) in its crystalline form, making it valuable in crystal engineering and solid-state chemistry . Potential use in designing functional materials with tailored optical or mechanical properties.

Comparative Data Table

This compound

- Reactivity : The iodide ion enhances its solubility in polar solvents, facilitating reactions in aqueous or protic environments. Its methyl group acts as a mild alkylating agent, useful in synthesizing heterocycles .

- Limitations: Limited thermal stability compared to aromatic derivatives, as aliphatic substituents offer less resonance stabilization.

[(1-Phenylethylidene)amino]thiourea

- Pharmaceutical Potential: Demonstrated efficacy in inhibiting enzymatic targets (e.g., carbonic anhydrase) due to its aromatic scaffold, which improves binding affinity .

- Material Science : Used in crosslinking epoxy resins, enhancing mechanical strength in polymers.

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea

Biological Activity

Methylaminothiourea (MATU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of MATU, drawing on recent studies and findings.

This compound is a thiourea derivative known for its ability to interact with various biological targets. Thioureas are characterized by the presence of a sulfur atom bonded to a carbon atom, which can significantly influence their biological activity. MATU has been studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of methylamine with carbon disulfide or isothiocyanates. The general reaction can be summarized as follows:

Where R represents the methyl group in this compound. Various synthetic routes have been explored to enhance yield and purity, often involving different solvents and reaction conditions.

3.1 Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of bacterial strains. Studies have shown that MATU derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| MATU | E. coli | 50 |

| MATU | S. aureus | 25 |

| MATU | P. aeruginosa | 30 |

These findings indicate that MATU could serve as a potential lead compound in the development of new antibacterial agents .

3.2 Anticancer Activity

MATU has also been evaluated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.

- Case Study : A study reported that MATU exhibited an IC50 value of 16 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

3.3 Antifungal Activity

In addition to its antibacterial and anticancer activities, MATU has demonstrated antifungal properties against common pathogens such as Candida albicans. The antifungal activity is attributed to its ability to disrupt fungal cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : MATU has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Membrane Disruption : By integrating into lipid bilayers, MATU can alter membrane integrity in fungal cells.

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antibacterial and anticancer applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Q & A

Q. What are the standard synthetic routes for Methylaminothiourea, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. To ensure reproducibility:

- Detailed Protocols : Include molar ratios, solvent systems, temperature, and reaction times in the experimental section. For example, specify if the reaction requires anhydrous conditions or inert atmospheres.

- Purity Validation : Use HPLC or GC-MS to confirm purity (>95%). Provide spectral data (NMR, IR) in supplementary materials, referencing known spectra for comparison .

- Batch Documentation : Record lot numbers, suppliers, and storage conditions for reagents to minimize variability .

Q. How should researchers design initial biological assays to evaluate this compound's activity?

- Hypothesis-Driven Assays : Start with in vitro models (e.g., enzyme inhibition or cell viability assays) targeting hypothesized mechanisms (e.g., thiourea-mediated metal chelation).

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only negative controls.

- Dose-Response Curves : Test at least five concentrations to establish IC50 values. Replicate experiments three times to assess statistical significance .

Q. What analytical techniques are critical for characterizing this compound's stability under varying conditions?

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 2–12) over 24–72 hours.

- Light Sensitivity : Expose samples to UV/visible light and quantify decomposition via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay endpoints, compound purity) from conflicting studies.

- Replication Studies : Reproduce key experiments under standardized conditions, ensuring identical reagent sources and protocols.

- Mechanistic Probes : Use isotopic labeling (e.g., <sup>13</sup>C-NMR) or knock-out models to isolate pathways affected by the compound .

Q. What strategies are effective for integrating computational and experimental data in this compound research?

- Docking Studies : Predict binding affinities using software like AutoDock Vina, cross-validated with SPR (Surface Plasmon Resonance) binding assays.

- QSAR Models : Corrogate structural modifications (e.g., methyl group position) with activity data to guide synthesis.

- Machine Learning : Train models on existing toxicity databases to prioritize derivatives for testing .

Q. How should multi-institutional teams design collaborative studies on this compound's mechanism of action?

- Task Allocation : Assign synthesis, in vitro assays, and in vivo testing to specialized labs. Use shared electronic lab notebooks (ELNs) for real-time data tracking.

- Standardized Protocols : Predefine assay conditions (e.g., cell passage numbers, serum concentrations) to minimize inter-lab variability.

- Data Harmonization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) with centralized repositories for raw spectra and assay data .

Methodological Guidance

Q. What are best practices for reporting this compound data to ensure reproducibility?

- Supplementary Materials : Include crystallographic data (CCDC numbers), NMR spectra (with integration values), and HPLC chromatograms.

- Experimental Replicates : Report mean ± SD for biological assays, with individual data points in appendices.

- Conflict Disclosures : Note any batch-to-batch variability or deviations from published protocols .

Q. How can researchers address ethical and safety concerns in studies involving this compound?

- Toxicity Screening : Conduct acute toxicity assays in rodent models (OECD Guideline 423) before in vivo studies.

- Institutional Approval : Submit protocols to ethics committees for approval, particularly for human cell line use.

- Waste Management : Neutralize thiourea derivatives before disposal to prevent environmental contamination .

Data Management and Publication

Q. What criteria should guide the selection of journals for publishing this compound research?

- Scope Alignment : Target journals specializing in medicinal chemistry (e.g., Journal of Medicinal Chemistry) or organosulfur compounds.

- Data Transparency : Prioritize journals mandating deposition of raw data (e.g., NMR, bioassay) in public repositories.

- Impact Metrics : Consider CiteScore or Eigenfactor for visibility, but avoid predatory journals .

Q. How can researchers leverage contradictory findings on this compound to propose new hypotheses?

- Gap Analysis : Identify unexplored variables (e.g., redox conditions, metabolite profiling) in existing literature.

- Cross-Disciplinary Collaboration : Engage enzymologists or toxicologists to explore off-target effects.

- Grant Proposals : Frame contradictions as opportunities for high-risk/high-reward funding (e.g., NIH R21 grants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.